Elastatinal microbial
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Overview
Description
Elastatinal microbial: is a potent inhibitor of elastase, an enzyme that breaks down elastin, a key protein in connective tissues. This compound is produced by various species of Actinomycetes and is known for its strong inhibitory effects on pancreatic elastase compared to leukocyte-derived elastase .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Elastatinal microbial is typically synthesized through microbial fermentation using Actinomycetes species. The fermentation process involves cultivating the microorganisms in a nutrient-rich medium under controlled conditions to produce the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The microorganisms are grown in bioreactors, and the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Elastatinal microbial primarily undergoes inhibition reactions with elastase enzymes. It forms a stable complex with the enzyme, preventing it from breaking down elastin .
Common Reagents and Conditions: : The inhibition reaction typically occurs under physiological conditions, with the presence of elastase and this compound in an aqueous medium .
Major Products Formed: : The major product formed from the reaction between this compound and elastase is a stable elastase-elastatinal complex .
Scientific Research Applications
Chemistry: : Elastatinal microbial is used as a tool in biochemical studies to understand the mechanisms of elastase inhibition and to develop new elastase inhibitors .
Biology: : In biological research, this compound is used to study the role of elastase in various physiological and pathological processes, including tissue remodeling and inflammation .
Medicine: : this compound has potential therapeutic applications in treating diseases associated with excessive elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis .
Industry: : In the industrial sector, this compound is used in the development of products that require elastase inhibition, such as certain types of detergents and cosmetics .
Mechanism of Action
Elastatinal microbial exerts its effects by binding to the active site of elastase, forming a stable complex that inhibits the enzyme’s activity. This prevents elastase from breaking down elastin and other substrates, thereby protecting connective tissues from degradation . The molecular targets of this compound are the active sites of elastase enzymes, and the pathways involved include the inhibition of elastase-mediated proteolysis .
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include leupeptin, chymostatin, and antipain, which are also microbial-derived protease inhibitors .
Uniqueness: : Elastatinal microbial is unique in its strong inhibitory effect on pancreatic elastase compared to leukocyte-derived elastase. This specificity makes it particularly useful in studies focused on pancreatic elastase inhibition .
Properties
Molecular Formula |
C21H36N8O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
LAAPTJZMTVJGEE-BWJWTDLKSA-N |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C=O |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Origin of Product |
United States |
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